

Chemical Structures and Properties of C₅H₁₂S Isomers

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Pentane-3-thiol

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The table below summarizes the identified isomers of C₅H₁₂S and their key properties based on the search results.

IUPAC Name	Common Name	Molecular Formula	Molecular Weight (g/mol)	CAS Registry Number	Key Identifiers & Properties
2-(Methylthio)butane [1]	sec-Butyl methyl sulfide	C ₅ H ₁₂ S	104.211 [1]	10359-64-5 [1]	ChemSpider ID: 84014 [1]; Stereocenters: 1 (undefined) [1]
Pentane-1-thiol [2]	1-Pentanethiol; n-Amyl mercaptan	C ₅ H ₁₂ S	104.214 [2]	110-66-7 [2]	Boiling Point: 399.2 K (126.05 °C) [2]; Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$): 41.26 kJ/mol [2]
2-Pentanethiol [3]	-	C ₅ H ₁₂ S	-	2084-19-7 [3]	Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$): 18.17 kJ/mol (Joback Calculated) [3]; Standard Enthalpy

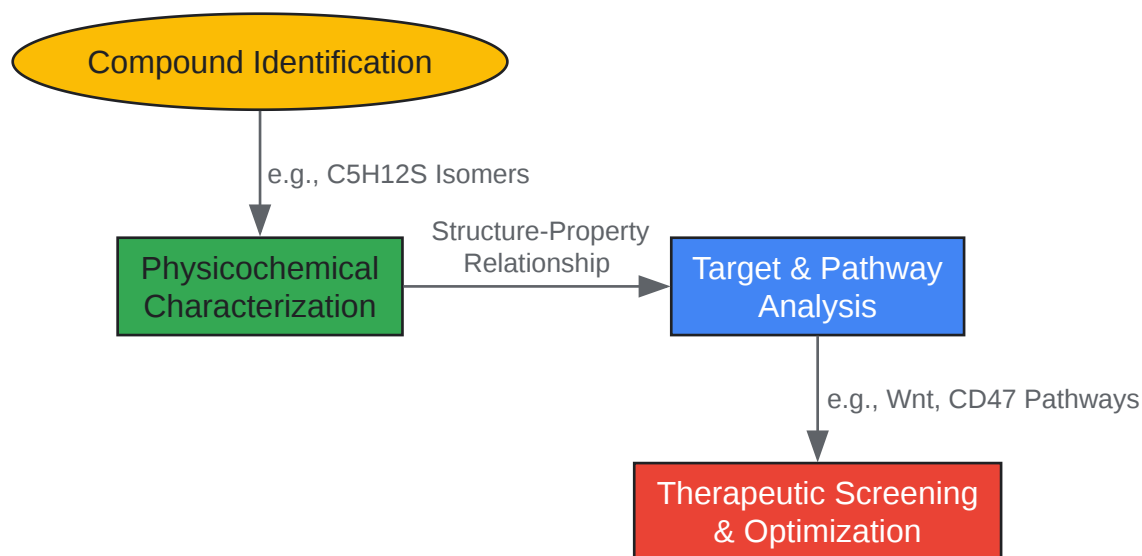
IUPAC Name	Common Name	Molecular Formula	Molecular Weight (g/mol)	CAS Registry Number	Key Identifiers & Properties
					of Formation ($\Delta_f H^\circ_{\text{gas}}$): -113.33 kJ/mol (Joback Calculated) [3]

Relevance in Biological and Therapeutic Contexts

While the search results lack direct information on the biological activity of the listed C₅H₁₂S isomers, they highlight the significant role of sulfur-containing compounds and related pathways in cancer and drug discovery.

- **Targeted Cancer Therapies and Resistance:** Many successful cancer drugs are small molecules or antibodies that target specific cancer-related proteins and signaling pathways, such as receptor tyrosine kinases (RTKs), and the PI3K/AKT/mTOR and Ras/MAPK pathways [4]. A major challenge is the development of drug resistance, often through molecular rewiring and engagement of alternative pathways [4].
- **The Wnt/ β -catenin Signaling Pathway:** This pathway is a critical driver in several cancers, particularly colorectal cancer [5]. Dysregulation of this pathway, leading to β -catenin accumulation and translocation into the nucleus, promotes cancer cell proliferation, stemness, and metastasis [5]. Inhibiting this pathway is a key therapeutic strategy.
- **The "Do Not Eat Me" Signaling Pathway:** In immunotherapy, pathways like CD47-SIRP α and CD24-Siglec10 allow cancer cells to evade immune system detection by macrophages [6]. Blocking these interactions with drugs is a promising avenue for cancer treatment [6].

The following diagram illustrates a generalized workflow for early-stage drug discovery, a context in which characterizing compounds like C₅H₁₂S isomers occurs.



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A generalized workflow for early-stage drug discovery.

How to Propose Experimental Protocols

Since specific protocols for C₅H₁₂S were not found, here is a general approach to guide your research.

• 1. Comprehensive Isomer Identification and Synthesis

- **Objective:** To identify all structural isomers of C₅H₁₂S and establish reliable synthesis routes.
- **Methodology:** Use computational chemistry software to model and predict all possible structural isomers. For synthesis, refer to established organic chemistry methods for thiols and thioethers, such as the reaction of alkyl halides with thiourea (for thiols) or with sodium hydrosulfide (for thioethers). Purification should be achieved via techniques like fractional distillation or column chromatography.

• 2. Detailed Physicochemical Profiling

- **Objective:** To fully characterize the physical and chemical properties of each isomer.
- **Methodology:** This involves a suite of analytical techniques [3] [2]:
 - **Spectroscopy:** Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular mass and fragmentation patterns.
 - **Thermodynamic Analysis:** Differential Scanning Calorimetry (DSC) to determine melting and boiling points, and vapor pressure measurements.

- **Chromatography:** Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to assess purity and logP (partition coefficient) for lipophilicity.
- **3. Target Identification and Biological Screening**
 - **Objective:** To investigate the potential therapeutic activity of the isomers.
 - **Methodology:** Employ cell-based and biochemical assays.
 - **Cell Proliferation Assays:** Use assays like MTT or XTT to screen for anti-proliferative effects on various cancer cell lines.
 - **Pathway Reporting:** Utilize luciferase reporter assays (e.g., for TOPFlash to monitor Wnt/ β -catenin pathway activity) to see if the compounds modulate key cancer pathways [5].
 - **Immune Checkpoint Modulation:** For immunotherapeutic potential, employ phagocytosis assays with macrophages and cancer cells to see if the compounds can block the CD47-SIRP α "do not eat me" signal [6].

Seeking Further Information

The data on C₅H₁₂S isomers appears limited in the public domain. To advance your research, I suggest:

- **Consulting Specialized Databases:** Search more comprehensive chemical and pharmacological databases like PubChem, SciFinder, or Reaxys for deeper data on all isomers, including 3-Pentanethiol and Isopentyl mercaptan.
- **Exploring Analytical Techniques:** The methodologies referenced in the NIST and Cheméo pages [3] [2] are a good starting point for your own experimental design.

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To cite this document: Smolecule. [Chemical Structures and Properties of C5H12S Isomers].

Smolecule, [2026]. [Online PDF]. Available at:

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